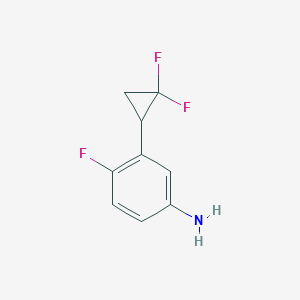
4-Fluoro-3-(2,2-difluorocyclopropyl)benzenamine
Übersicht
Beschreibung
4-Fluoro-3-(2,2-difluorocyclopropyl)benzenamine is a useful research compound. Its molecular formula is C9H8F3N and its molecular weight is 187.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Fluoro-3-(2,2-difluorocyclopropyl)benzenamine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring and a difluorocyclopropyl substituent, which contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is C10H8F3N, with a molecular weight of approximately 201.17 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3N |
| Molecular Weight | 201.17 g/mol |
| IUPAC Name | This compound |
| LogP | 3.5 (estimated) |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. The difluorocyclopropyl group enhances its binding affinity due to increased steric hindrance and electronic effects.
Antitumor Activity
Recent studies have shown that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.
Inhibition of Enzymatic Activity
Research indicates that this compound inhibits specific enzymes involved in metabolic processes. For instance, it has been found to inhibit tyrosine kinase activity, which plays a crucial role in cancer progression.
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- Antimicrobial Testing : In a comparative study assessing the antimicrobial efficacy of fluorinated compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
Eigenschaften
IUPAC Name |
3-(2,2-difluorocyclopropyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-8-2-1-5(13)3-6(8)7-4-9(7,11)12/h1-3,7H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXHASVLAHGZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















